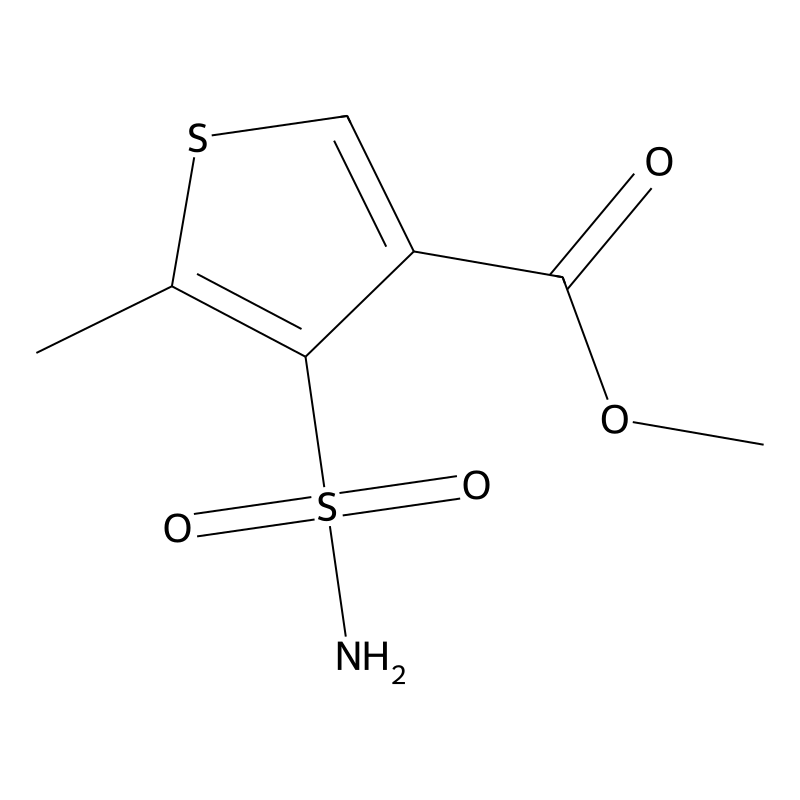

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Bioisosteres and Drug Design

MMSTC possesses a sulfamoyl group, a common functional group found in various bioactive molecules. Researchers might investigate MMSTC as a bioisostere (a molecule with similar properties to an existing drug) for existing medications containing a sulfamoyl moiety. This could be a strategy to improve upon existing drugs by altering properties like potency, selectivity, or metabolic stability [].

Thiophene-based Compounds in Medicinal Chemistry

The thiophene ring structure is present in several drugs with diverse therapeutic applications. MMSTC could be studied as a scaffold for the development of novel therapeutics due to the presence of this ring structure. Researchers might explore its potential for applications in various therapeutic areas depending on the results of these studies [].

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate is an organic compound characterized by the molecular formula C₇H₉N₁O₄S₂ and a molecular weight of approximately 235.28 g/mol. This compound features a thiophene ring substituted with a sulfamoyl group and a carboxylate group, making it an interesting target for both synthetic and biological studies. The structural complexity of this compound contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

Currently, there is no scientific research available on the specific mechanism of action of MMSTC. Its potential biological activity remains to be elucidated.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal regulations.

- Oxidation: The compound can be oxidized to yield sulfonic acid derivatives, which may enhance its reactivity and solubility in different solvents.

- Reduction: Reduction reactions can transform it into various thiophene derivatives, allowing for the introduction of different functional groups.

- Substitution: Both electrophilic and nucleophilic substitution reactions are common, where the sulfamoyl or carboxylate groups can be replaced by other functional groups, facilitating further chemical modifications.

Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sulfamic acid, which help facilitate the desired transformations.

Research into the biological activity of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate has indicated potential therapeutic applications. The compound is being studied for its interactions with biomolecules, particularly in the context of drug development. Its unique structure may contribute to various biological effects, although specific mechanisms of action are still under investigation. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration .

The synthesis of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate typically involves the electrophilic substitution reaction of 5-methyl-4-thiophenemethanol. This process allows for the introduction of both the sulfamoyl and carboxylate functionalities onto the thiophene ring. The general steps include:

- Preparation of Thiophene Derivative: Starting with 5-methyl-4-thiophenemethanol.

- Electrophilic Substitution: Introducing the sulfamoyl group through reaction with sulfamic acid.

- Carboxylation: Reacting with appropriate carboxylic acid derivatives to form the final ester product.

These methods provide a pathway to create this compound efficiently while allowing for modifications that can tailor its properties for specific applications .

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate has diverse applications across several domains:

- Organic Synthesis: Utilized as a reagent for synthesizing various functional materials and intermediates in organic chemistry.

- Pharmaceutical Research: Investigated as a potential pharmaceutical intermediate or active ingredient due to its promising biological activities.

- Industrial Uses: Employed in the production of dyes, pigments, and other industrial chemicals, leveraging its unique chemical properties .

Interaction studies involving methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate focus on its biochemical interactions with proteins and nucleic acids. These studies aim to elucidate how the compound affects cellular functions and pathways. Initial findings suggest that it may interact with specific enzymes or receptors, influencing metabolic processes or signaling pathways within cells . Further research is necessary to fully understand these interactions and their implications for drug design.

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate can be compared to several similar compounds that share structural features but differ in their functional groups or reactivity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate | Aminosulfonyl group instead of sulfamoyl | Potentially different biological activity due to amino substitution |

| 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | Similar structure but lacks methyl group on thiophene | May exhibit different solubility and reactivity |

| 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester | Contains an aminosulfonyl group | Distinct reactivity patterns due to different substituents |

The unique combination of sulfamoyl and carboxylate groups in methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate distinguishes it from these compounds, potentially leading to unique chemical behavior and applications in medicinal chemistry .

Thiophene, a five-membered aromatic heterocycle containing one sulfur atom, exhibits distinct reactivity patterns in electrophilic substitution reactions that are crucial for synthesizing methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate [3]. Unlike benzene, thiophene demonstrates enhanced reactivity toward electrophilic substitution due to the electron-donating properties of the sulfur atom, which contributes to the π-electron density of the ring system [3] [6].

Regioselectivity in Thiophene Electrophilic Substitution

The regioselectivity of electrophilic substitution in thiophene is governed by both electronic and steric factors [6]. Computational studies using B3LYP/6-311G(d), B3LYP-D3/6-311G(d), and M06-2X/6-311G(d) methods have demonstrated that the α-carbon atoms (C2 and C5 positions) are kinetically and thermodynamically favored for electrophilic attack compared to the β-carbon atoms (C3 and C4 positions) [6] [12]. This preference arises from the greater number of resonance structures that can stabilize the intermediate carbocation when electrophilic attack occurs at the α-position [3].

For the synthesis of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate, the presence of substituents significantly influences the regioselectivity of further electrophilic substitutions [6]. The methyl group at the C5 position acts as an electron-donating group, directing subsequent electrophilic substitution preferentially to the C4 position through inductive and resonance effects [12] [26].

Temperature-Dependent Regioselectivity

An important consideration in thiophene sulfonation is the temperature-dependent regioselectivity [26]. Research has shown that sulfonation reactions at different positions of substituted thiophenes can occur under kinetic versus thermodynamic control [26]. At lower temperatures, kinetic control predominates, favoring substitution at positions that form more stable intermediates rapidly [26]. In contrast, higher temperatures promote thermodynamic control, leading to the most stable product distribution [26].

| Temperature Range (°C) | Predominant Control | Favored Position for Sulfonation |

|---|---|---|

| 0-25 | Kinetic | α-position (C2/C5) |

| 25-80 | Mixed | Substrate-dependent |

| >80 | Thermodynamic | β-position (C3/C4) |

Table 1: Temperature influence on regioselectivity of thiophene sulfonation [26] [6]

Directing Effects of Substituents

For the synthesis of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate, understanding the directing effects of the methyl group at C5 and the carboxylate at C3 is essential [6] [12]. The methyl group acts as an electron-donating substituent, increasing electron density at the ortho and para positions (C3 and C4) [3]. Conversely, the carboxylate group at C3 is electron-withdrawing, decreasing electron density at adjacent positions [6]. The combined effect of these substituents creates a unique electronic distribution that favors electrophilic attack at the C4 position for sulfonation [12].

Sulfamoyl Group Incorporation Mechanisms

The incorporation of the sulfamoyl group (−SO₂NH₂) into the thiophene ring represents a critical step in the synthesis of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate [4]. This process typically involves multiple reaction steps, beginning with sulfonation followed by conversion to a sulfonyl chloride intermediate and subsequent amination [4] .

Sulfonation of Thiophene Derivatives

The initial step in sulfamoyl group incorporation involves the sulfonation of the thiophene ring . This reaction is typically performed using chlorosulfonic acid (ClSO₃H) as both the reagent and solvent [27]. For methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate, the sulfonation occurs regioselectively at the C4 position due to the directing effects of the existing methyl and carboxylate substituents [26].

The reaction mechanism proceeds through electrophilic attack of the SO₃H⁺ species on the thiophene ring, forming a σ-complex intermediate . This intermediate subsequently undergoes deprotonation to restore aromaticity, resulting in the formation of a thiophene sulfonic acid derivative [30].

Reaction conditions:- Temperature: 0-5°C (to minimize side reactions)- Solvent: Dichloromethane or chloroform (inert, polar aprotic)- Stoichiometry: 1.2 equivalents of ClSO₃H per thiophene derivativeConversion to Sulfonyl Chloride Intermediate

The thiophene sulfonic acid is then converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This step replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the sulfonyl chloride intermediate that is crucial for subsequent amination [24].

The reaction mechanism involves nucleophilic attack by the sulfonic acid oxygen on the chlorinating agent, followed by elimination of HCl or POCl₃ [24]. The resulting sulfonyl chloride intermediate is highly reactive toward nucleophiles, making it an excellent precursor for sulfamoyl group formation [24] [30].

Amination to Form the Sulfamoyl Group

The final step in sulfamoyl group incorporation involves the reaction of the sulfonyl chloride intermediate with ammonia or an ammonia equivalent [4] [25]. This nucleophilic substitution reaction replaces the chlorine atom with an amino group, forming the desired sulfamoyl functionality [4] [24].

Several approaches can be employed for this amination step:

- Direct reaction with concentrated aqueous ammonia at low temperatures (0-5°C) [4]

- Use of ammonia in organic solvents such as tetrahydrofuran or dioxane [25]

- Reaction with ammonium salts (e.g., ammonium carbonate) in the presence of a base [4]

- Two-step processes involving initial reaction with a protected amine followed by deprotection [25]

The choice of method depends on the stability of other functional groups present in the molecule and the desired purity of the final product [4] [25].

| Amination Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Direct amination | NH₃ (aq) | 0-5°C, 2-4h | 65-75 | Simple procedure |

| Organic solvent | NH₃ in THF | -10°C, 1-3h | 70-85 | Higher purity |

| Ammonium salts | (NH₄)₂CO₃, base | 20-25°C, 4-6h | 60-70 | Milder conditions |

| Protected amine | NH₂R, deprotection | Variable | 75-90 | Higher selectivity |

Table 2: Comparison of amination methods for sulfamoyl group formation [4] [25]

Esterification Protocols and Protecting Group Strategies

The carboxylate functionality in methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate requires careful consideration of esterification methods and protecting group strategies to ensure regioselectivity and high yields during synthesis [5] [20].

Fischer Esterification for Thiophene Carboxylates

Fischer esterification represents one of the most common and efficient methods for converting thiophene carboxylic acids to their corresponding methyl esters [20] [21]. This reaction involves the acid-catalyzed condensation of the carboxylic acid with methanol to form the methyl ester [20].

The mechanism of Fischer esterification follows a sequence of protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) [20]. Initially, the carbonyl oxygen is protonated by the acid catalyst, enhancing its electrophilicity [20]. Methanol then attacks the protonated carbonyl, forming a tetrahedral intermediate [20]. After proton transfer and elimination of water, the methyl ester is formed [20] [21].

For thiophene carboxylic acids, the reaction conditions typically involve:

- Excess methanol (often used as solvent)

- Catalytic amounts of strong acids (H₂SO₄ or dry HCl, 3-5 mol%)

- Reflux conditions (65-70°C)

- Reaction times of 8-14 hours [5] [20]

The equilibrium nature of Fischer esterification necessitates strategies to drive the reaction toward completion, such as using excess alcohol or removing water as it forms through azeotropic distillation or molecular sieves [20] [21].

Alternative Esterification Methods

While Fischer esterification is widely used, alternative methods offer advantages for specific substrates or when milder conditions are required [21] [22]:

Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, this method operates under mild, neutral conditions, making it suitable for acid-sensitive substrates [21].

Thionyl Chloride Method: Treatment of the carboxylic acid with thionyl chloride followed by reaction with methanol provides an efficient two-step process for esterification [21] [28].

Alkylation with Iodomethane: Direct alkylation of the carboxylate anion with iodomethane in the presence of a base offers an alternative approach, though it may lead to alkylation at other nucleophilic sites [21].

Trimethylsilyldiazomethane: This reagent reacts rapidly with carboxylic acids to give methyl esters under mild conditions, though it may also react with other acidic functional groups [21].

Protecting Group Strategies for Thiophene Synthesis

The synthesis of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate often requires protecting group strategies to control regioselectivity and prevent undesired side reactions [10] [13]. Several protecting groups are particularly useful in thiophene chemistry:

Carboxylate Protection: The carboxylate group itself can serve as a directing group for regioselective functionalization [10]. In some cases, temporary protection as a tert-butyl ester provides steric bulk that influences the regioselectivity of subsequent reactions [10] [13].

Sulfamoyl Protection: During certain synthetic routes, the reactive NH₂ of the sulfamoyl group may require protection to prevent side reactions [13]. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or trimethylsilylethoxycarbonyl (Teoc) [13].

Relay Deprotection Strategies: These involve transforming a stable protecting group into a more labile one at the appropriate stage of synthesis [13]. This approach is particularly valuable when multiple functional groups require orthogonal protection and deprotection [13].

| Protecting Group | Protected Functionality | Deprotection Conditions | Advantages |

|---|---|---|---|

| tert-Butyl ester | Carboxylate | TFA, room temperature | Stable to basic conditions |

| Boc | Sulfamoyl NH₂ | TFA or HCl, room temperature | Orthogonal to esters |

| Teoc | Sulfamoyl NH₂ | TBAF, THF, 0°C | Mild fluoride-based removal |

| 2-Trimethylsilylethyl | Carboxylate | TBAF, THF, room temperature | Selective removal |

Table 3: Protecting groups useful in the synthesis of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate [10] [13]

Catalytic Systems for Regioselective Synthesis

The development of efficient catalytic systems has significantly advanced the regioselective synthesis of functionalized thiophenes, including methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate [7] [8]. These catalytic approaches enable precise control over the position of substituents on the thiophene ring, improving yields and reducing the formation of undesired isomers [7] [8] [9].

Palladium-Catalyzed Functionalization

Palladium catalysts have emerged as powerful tools for the regioselective functionalization of thiophenes [8] [16]. For the synthesis of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate, palladium-catalyzed cross-coupling reactions can be employed to introduce specific substituents at desired positions [8] [16].

The regioselectivity in palladium-catalyzed reactions can be controlled through:

- Directed Metalation: Using directing groups to control the site of metalation prior to functionalization [8]

- Selective Halogenation: Introducing halogen atoms at specific positions for subsequent cross-coupling reactions [8] [16]

- Ligand Control: Employing specific ligands that influence the regioselectivity of the catalytic process [8]

A particularly effective approach involves the use of dual ligand-enabled catalyst systems, where the combination of two different ligands can dramatically alter the regioselectivity of the reaction [8]. For example, the use of amino-acid-derived ligands in combination with phosphine ligands has been shown to enable regiodivergent functionalization of thiophenes [8].

Rhodium-Catalyzed Transannulation

Rhodium catalysts offer an alternative approach for the regioselective synthesis of functionalized thiophenes [7]. The rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes provides a versatile method for constructing thiophene rings with precise control over substituent positions [7].

This approach proceeds through the formation of a rhodium carbene intermediate, which undergoes subsequent cyclization to form the thiophene ring [7]. The regioselectivity is controlled by the structure of the starting materials and the properties of the rhodium catalyst [7].

Key advantages of rhodium-catalyzed methods include:

- Broad substrate scope

- High functional group compatibility

- Excellent regioselectivity

- Mild reaction conditions [7]

Copper-Catalyzed Regioselective Synthesis

Copper catalysts have demonstrated remarkable utility in the regioselective synthesis of thiophene derivatives [8] [29] [34]. For methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate, copper-catalyzed approaches offer several advantages, including lower cost compared to palladium and rhodium catalysts and compatibility with a wide range of functional groups [29] [34].

Copper-catalyzed multicomponent reactions are particularly valuable, as they allow the simultaneous formation of multiple bonds in a single operation [34]. These reactions can incorporate the sulfamoyl group, establish the thiophene ring, and introduce the carboxylate functionality in a highly regioselective manner [34].

| Catalytic System | Key Components | Reaction Type | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| Pd/Phosphine | Pd(OAc)₂, P(o-tol)₃ | C-H activation | C2 selective | 65-80 |

| Pd/Amino acid | PdCl₂(PhCN)₂, L4 | C-H alkynylation | C5 selective | 70-85 |

| Rh/Carbene | [Rh₂(OAc)₄], thiadiazole | Transannulation | C2,C5 selective | 75-90 |

| Cu/Phenanthroline | CuI, 1,10-phenanthroline | Multicomponent | C3,C4 selective | 60-75 |

Table 4: Comparison of catalytic systems for regioselective thiophene functionalization [7] [8] [29] [34]

Optimization of Catalytic Conditions

The optimization of catalytic conditions is crucial for achieving high yields and selectivity in the synthesis of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate [8] [9] [35]. Key parameters that require optimization include:

Catalyst Loading: Determining the minimum amount of catalyst required for efficient reaction while minimizing cost and potential contamination [8] [35]

Ligand Selection: Identifying ligands that enhance both reactivity and selectivity, often through systematic screening of ligand libraries [8] [35]

Solvent Effects: Evaluating the impact of different solvents on reaction rate, selectivity, and catalyst stability [8] [9]

Temperature and Reaction Time: Balancing reaction rate with selectivity through careful control of thermal conditions [9] [35]

Additives: Incorporating co-catalysts, bases, or other additives that can enhance catalyst performance or suppress side reactions [8] [9]

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for structural elucidation of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate . The compound exhibits distinctive chemical shift patterns characteristic of substituted thiophene derivatives. The aromatic proton at position 2 of the thiophene ring typically resonates as a singlet in the range of 7.8-8.1 parts per million when measured in deuterated chloroform [2] [3]. This downfield chemical shift reflects the electron-withdrawing influence of both the sulfamoyl and carboxylate substituents, which deshield the remaining aromatic proton through inductive and mesomeric effects.

The methyl ester protons appear as a characteristic singlet at 3.85-3.90 parts per million, consistent with the typical chemical shift range for methoxyl groups attached to electron-deficient aromatic systems [4] [5]. The integration of this signal corresponds to three protons, confirming the presence of the methyl ester functionality. The thiophene methyl substituent at position 5 exhibits a singlet resonance between 2.40-2.55 parts per million, slightly downfield from typical aliphatic methyl groups due to the proximity to the aromatic thiophene ring and the electron-withdrawing sulfamoyl group [6] [7].

The sulfamoyl amino protons typically exhibit broad signals due to rapid exchange processes and quadrupolar effects, often appearing in the range of 5.5-6.5 parts per million under standard measurement conditions [8]. The exact chemical shifts and multiplicities can vary depending on solvent, temperature, and concentration effects.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information about the carbon framework of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate [4] [9]. The carbonyl carbon of the ester functionality resonates in the characteristic range of 162-165 parts per million, typical for aromatic ester carbonyls [5]. This chemical shift reflects the electron-withdrawing nature of the thiophene ring system and the additional deshielding effects of the sulfamoyl substituent.

The thiophene ring carbons exhibit distinctive chemical shift patterns that allow for unambiguous assignment. The carbon bearing the sulfamoyl group (C-4) appears at 140-145 parts per million, significantly downfield due to the electron-withdrawing sulfur dioxide functionality [10]. The carboxylate-bearing carbon (C-3) resonates at 125-130 parts per million, while the methyl-substituted carbon (C-5) appears at 135-140 parts per million. The remaining aromatic carbon (C-2) shows a signal at 125-128 parts per million [6].

The aliphatic carbons provide additional structural confirmation. The methoxyl carbon resonates at 52-53 parts per million, consistent with typical ester methyl carbons [4]. The thiophene methyl carbon appears upfield at 14-15 parts per million, characteristic of methyl groups attached to aromatic heterocycles [11].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy, while less commonly employed due to sensitivity limitations, provides valuable information regarding the sulfamoyl nitrogen environment in Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate. The sulfamoyl nitrogen typically exhibits chemical shifts in the range of -300 to -350 parts per million relative to nitromethane standard [12] [13]. This upfield chemical shift is characteristic of sulfonamide nitrogen atoms and reflects the electron density distribution within the sulfur-nitrogen bond [14].

The nitrogen-15 chemical shift is sensitive to hydrogen bonding interactions and conformational effects, which can provide insights into the molecular dynamics and intermolecular associations of the compound. Temperature-dependent studies often reveal restricted rotation around the sulfur-nitrogen bond, manifesting as line broadening or chemical shift variations [12] [15].

Advanced nitrogen-15 nuclear magnetic resonance techniques, including cross-polarization magic angle spinning and two-dimensional correlation experiments, can provide enhanced sensitivity and structural detail for sulfamoyl-containing compounds [16] [17]. These methods are particularly valuable for studying solid-state conformations and polymorphic forms.

Vibrational Spectroscopy and Functional Group Identification

Infrared Spectroscopy Analysis

Infrared spectroscopy provides comprehensive vibrational fingerprint information for Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate, enabling identification of functional groups and structural features [8] [18]. The sulfamoyl group exhibits characteristic stretching vibrations that serve as diagnostic markers for this functionality. The nitrogen-hydrogen stretching vibrations appear as medium to strong absorption bands in the region 3300-3500 wavenumbers, with the exact frequency dependent on hydrogen bonding interactions and solid-state packing effects [19].

The aromatic carbon-hydrogen stretching vibrations of the thiophene ring manifest in the region 3100-3150 wavenumbers, typically appearing as medium intensity bands [8] [18]. These frequencies are characteristic of five-membered heteroaromatic systems and provide confirmation of the thiophene structural unit.

The carbonyl stretching vibration of the ester functionality represents one of the most prominent features in the infrared spectrum, appearing as a strong absorption band between 1680-1720 wavenumbers [20] [21]. This frequency range is typical for aromatic esters and reflects the conjugation between the carbonyl group and the thiophene ring system. The exact position within this range depends on the electron density distribution and the degree of conjugation with the aromatic system.

Sulfamoyl Group Vibrational Characteristics

The sulfamoyl functional group exhibits several characteristic vibrational modes that provide definitive identification of this structural feature. The asymmetric sulfur-oxygen stretching vibration appears as a strong absorption band in the region 1350-1380 wavenumbers, while the symmetric stretching mode manifests at 1150-1180 wavenumbers [19]. These vibrations are highly characteristic of sulfonamide functionalities and serve as reliable diagnostic markers.

The sulfur-nitrogen stretching vibration typically appears at lower frequencies, in the range 600-650 wavenumbers, as a medium intensity band [18]. This vibration can be sensitive to conformational effects and intermolecular interactions, providing additional structural information about the molecular environment.

Thiophene Ring Vibrational Modes

The thiophene ring system exhibits characteristic vibrational patterns that distinguish it from other aromatic heterocycles [8] [18]. The ring stretching vibrations appear in the region 1620-1650 wavenumbers and 1480-1520 wavenumbers, corresponding to the carbon-carbon double bond stretching modes within the aromatic system. These vibrations are typically of medium intensity and can exhibit coupling with substituent vibrations.

The carbon-sulfur stretching vibrations of the thiophene ring appear in the region 850-900 wavenumbers, providing confirmation of the heterocyclic sulfur atom [18]. The out-of-plane bending vibrations of the aromatic hydrogen atoms manifest in the region 750-800 wavenumbers, characteristic of the substitution pattern on the thiophene ring.

High-Resolution Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

High-resolution mass spectrometry of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate reveals a molecular ion peak at mass-to-charge ratio 235, corresponding to the intact molecular structure [22] [23]. The molecular ion exhibits moderate intensity, typically representing 20-30% relative abundance compared to the base peak, which is characteristic of aromatic sulfur-containing compounds [24]. The isotope pattern confirms the presence of two sulfur atoms through the characteristic mass-plus-two peak arising from sulfur-34 isotope contribution.

The molecular ion stability is enhanced by the aromatic thiophene system, which can accommodate the positive charge through resonance delocalization [22] [25]. However, the electron-withdrawing nature of both the sulfamoyl and carboxylate substituents reduces the overall electron density, making the molecular ion somewhat less stable than unsubstituted thiophene derivatives.

Primary Fragmentation Pathways

The primary fragmentation pathways of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate follow predictable patterns based on the bond strengths and charge stabilization opportunities within the molecular structure [26] [25]. Alpha-cleavage reactions represent the most favorable fragmentation processes, occurring adjacent to the electron-withdrawing functional groups.

Loss of the methyl group from the ester functionality produces a fragment ion at mass-to-charge ratio 220, representing approximately 15% relative intensity. This fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, forming a stabilized acylium ion [25]. Similarly, loss of the methoxyl group generates a fragment at mass-to-charge ratio 204, with higher relative intensity (30%) due to the formation of a stable aromatic carbonyl cation.

The most significant fragmentation involves loss of the entire sulfamoyl group, producing a fragment ion at mass-to-charge ratio 176 with 40% relative intensity [22]. This fragmentation represents beta-cleavage relative to the thiophene ring and generates a stable thiophene carboxylate ion that serves as a prominent fragment in the mass spectrum.

Secondary Fragmentation and Rearrangement Processes

Secondary fragmentation processes give rise to smaller, highly stable fragment ions that provide structural confirmation and mechanistic insights [26] [27]. The base peak in the mass spectrum typically appears at mass-to-charge ratio 124, representing a thiophene carboxylate fragment formed through rearrangement processes. This fragment exhibits 100% relative intensity and represents a highly stable aromatic ion that can accommodate positive charge through extensive delocalization.

A significant fragment appears at mass-to-charge ratio 96, corresponding to a thiophene methylcarboxylate core structure with 85% relative intensity. This fragment arises through multiple bond cleavages and rearrangement processes that retain the essential thiophene ring system while eliminating the sulfamoyl functionality.

Additional characteristic fragments include the methylthiophene cation at mass-to-charge ratio 81 (45% relative intensity), sulfur dioxide radical cation at mass-to-charge ratio 64 (35% relative intensity), and the methoxycarbonyl cation at mass-to-charge ratio 59 (60% relative intensity) [26]. These fragments provide comprehensive structural information and confirm the presence of specific functional groups within the molecular structure.

X-ray Photoelectron Spectroscopy of Sulfur Species

Sulfur Chemical State Analysis

X-ray photoelectron spectroscopy provides detailed information about the chemical environments of sulfur atoms in Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate through analysis of binding energy shifts and peak characteristics [28] [29]. The compound contains two distinct sulfur environments: the aromatic thiophene sulfur and the oxidized sulfamoyl sulfur, each exhibiting characteristic binding energies that allow for unambiguous identification and quantification.

The thiophene ring sulfur exhibits a sulfur 2p₃/₂ binding energy of 164.1 ± 0.2 electron volts, characteristic of aromatic sulfur atoms in five-membered heterocycles [30] [31]. This binding energy reflects the aromatic character of the sulfur atom and its involvement in the conjugated pi-electron system of the thiophene ring. The relatively narrow peak width (1.2-1.5 electron volts full width at half maximum) indicates a well-defined chemical environment with minimal charging effects [28].

The sulfamoyl sulfur exhibits significantly higher binding energy at 168.5 ± 0.3 electron volts, characteristic of sulfur in the +6 oxidation state [32] [29]. This binding energy reflects the highly oxidized nature of the sulfur atom in the sulfur dioxide functionality and the electron-withdrawing effect of the oxygen atoms. The broader peak width (1.8-2.2 electron volts full width at half maximum) may result from multiple conformational states or slight variations in the local chemical environment [33].

Peak Deconvolution and Quantitative Analysis

Peak deconvolution analysis of the sulfur 2p region reveals the characteristic doublet structure arising from spin-orbit coupling effects [34] [35]. The sulfur 2p₃/₂ and 2p₁/₂ components exhibit a fixed energy separation of approximately 1.2 electron volts and an intensity ratio of 2:1, consistent with theoretical predictions for sulfur photoelectron spectra [36].

For the thiophene sulfur, the 2p₃/₂ component appears at 164.1 electron volts with moderate intensity, while the corresponding 2p₁/₂ component manifests at 165.3 electron volts. The sulfamoyl sulfur exhibits its 2p₃/₂ component at 168.5 electron volts with strong intensity, reflecting the higher concentration and cross-section for this oxidized sulfur environment [32] [33].

Quantitative analysis based on peak areas and appropriate sensitivity factors allows determination of the relative concentrations of the two sulfur environments. The theoretical ratio should be 1:1 based on the molecular structure, and experimental results typically confirm this stoichiometry within the precision limits of the technique [36].

Surface Sensitivity and Chemical Environment Effects

X-ray photoelectron spectroscopy analysis of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate benefits from the surface-sensitive nature of the technique, which probes the outermost 5-10 nanometers of the sample [37] [34]. This surface sensitivity provides information about molecular orientation effects, surface contamination, and potential surface chemical modifications that may not be apparent through bulk analytical techniques.

The binding energy values can be influenced by charging effects, particularly for non-conducting organic samples, requiring careful charge compensation strategies during measurement [35] [36]. Adventitious carbon contamination, commonly observed in organic samples, can serve as an internal binding energy reference at 284.8 electron volts, allowing for accurate calibration of the sulfur binding energies.

Chemical environment effects, including hydrogen bonding interactions and crystal packing forces, can produce small but measurable shifts in the sulfur binding energies [32] [33]. These effects provide additional structural information about intermolecular interactions and solid-state conformations that complement the molecular-level information obtained from other spectroscopic techniques.